7-methyl-6-oxo-N-(4-sulfamoylbenzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
This compound features a pyrimido[2,1-b][1,3]thiazine core, characterized by a bicyclic system fused at the 2,1-b position. Key structural elements include:
- 7-Methyl group: Enhances lipophilicity and steric bulk.
Properties
IUPAC Name |
7-methyl-6-oxo-N-[(4-sulfamoylphenyl)methyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-10-6-19-16-20(15(10)22)8-12(9-25-16)14(21)18-7-11-2-4-13(5-3-11)26(17,23)24/h2-6,12H,7-9H2,1H3,(H,18,21)(H2,17,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTKNNMIFLBFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-methyl-6-oxo-N-(4-sulfamoylbenzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (CAS number: 928211-28-3) is a member of the thiazine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 328.384 g/mol. The compound features a thiazine ring, which is known for its diverse biological activities.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 328.384 g/mol |
| CAS Number | 928211-28-3 |
| LogP | 2.8556 |
| PSA | 123.94 Ų |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the sulfonamide group is particularly noteworthy as it is known to enhance antibacterial activity through inhibition of bacterial folate synthesis.
Enzyme Inhibition Studies
Inhibitory assays against various enzymes have been conducted to assess the biological efficacy of this compound:
- Carbonic Anhydrase Inhibition : Compounds structurally related to thiazines have shown varying degrees of inhibition against carbonic anhydrase isoforms. For instance, specific derivatives demonstrated Ki values ranging from 9.3 nM to over 5000 nM depending on structural modifications .
Structure-Activity Relationships (SAR)
The SAR studies reveal that specific substitutions on the thiazine ring significantly influence biological activity. For example:
- Methyl Substitutions : The presence of methyl groups at certain positions on the thiazine ring has been shown to enhance enzyme inhibitory activity.
- Sulfonamide Group : The introduction of sulfonamide moieties generally improves antibacterial properties, as evidenced by comparative studies with known sulfonamide antibiotics.
Case Study 1: Antibacterial Efficacy
A study evaluating the antibacterial efficacy of various thiazine derivatives found that those containing the sulfonamide group exhibited enhanced activity against Gram-positive bacteria, such as Staphylococcus aureus. The compound's structure allowed for effective binding to bacterial enzymes involved in folate metabolism.
Case Study 2: Anti-inflammatory Properties
Another investigation into the anti-inflammatory effects of thiazine derivatives suggested that compounds similar to This compound showed promise in reducing inflammation markers in vitro. The results indicated a potential mechanism involving the inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparative Analysis of Structural Features
Core Heterocyclic System
- Target vs.
- Target vs. Thiadiazolo-pyrimidine : The thiadiazolo-pyrimidine core in lacks the fused pyrimido-thiazine bicyclic system, reducing conformational flexibility but introducing a thiadiazole ring, which is associated with antimicrobial properties .
Substituent Effects
- Sulfamoylbenzyl vs. Chlorophenyl (Compound 3) : The sulfamoyl group in the target compound enhances hydrophilicity and hydrogen-bonding capacity compared to the lipophilic 4-chlorophenyl group, suggesting improved bioavailability .
- Methylthio (Compound 3) vs. Methyl (Target) : The methylthio group in Compound (3) acts as a leaving group, enabling nucleophilic substitution reactions absent in the target compound .
Inferred Pharmacological Implications
- Target Compound : The sulfamoyl group may confer selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrase inhibitors), while the carboxamide facilitates target engagement .
- Compound (3): The electrophilic methylthio group and cyano substituent suggest utility as a synthetic intermediate for further derivatization .
- Thiadiazolo-pyrimidine : The thiadiazole ring correlates with antimicrobial activity, though the target compound’s thiazine core may prioritize different therapeutic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
